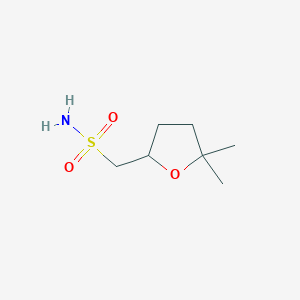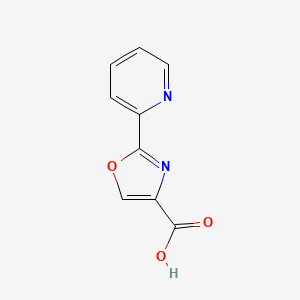
2-(ピリジン-2-イル)-1,3-オキサゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring, an oxazole ring, and a carboxylic acid group
科学的研究の応用
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is the Collagen Prolyl 4-Hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to a decrease in collagen synthesis, which is beneficial in conditions such as fibrosis .
Mode of Action
The compound interacts with its target, Collagen Prolyl 4-Hydroxylase, and inhibits its activity . This inhibition results in a decrease in the hydroxylation of proline residues in collagen, which is a critical step in collagen synthesis. As a result, the production of collagen is reduced .
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting Collagen Prolyl 4-Hydroxylase, it disrupts the normal process of collagen formation. This leads to a decrease in the production of collagen, affecting the extracellular matrix and potentially reducing fibrosis .
Result of Action
The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a major component of collagen, in cell culture medium in vitro . The compound effectively inhibits the expression of collagen, indicating its potential as an anti-fibrotic drug .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of 2-(Pyridin-2-yl)acetic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate oxazole ring, followed by carboxylation to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyridine ring to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be employed.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and other reduced forms of the pyridine ring.
Substitution: Substituted pyridines and oxazoles.
類似化合物との比較
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its combination of functional groups and structural features. Similar compounds include:
2-(Pyridin-2-yl)acetic acid: Lacks the oxazole ring.
1,3-Oxazole-4-carboxylic acid: Lacks the pyridine ring.
Pyridine derivatives: May lack the oxazole and carboxylic acid groups.
特性
IUPAC Name |
2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAMLGZDKJKHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

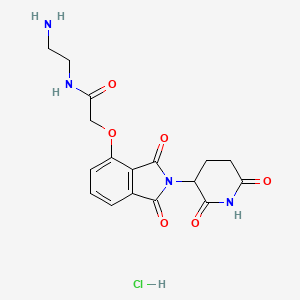
![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)

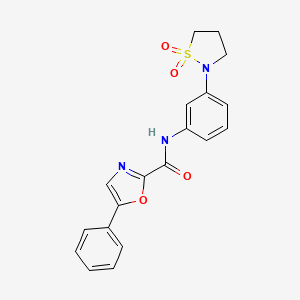
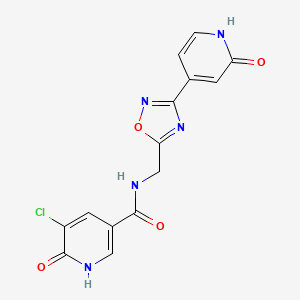
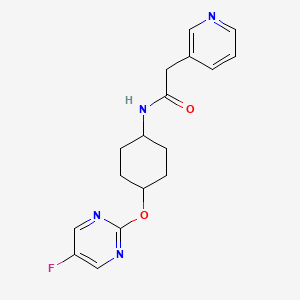
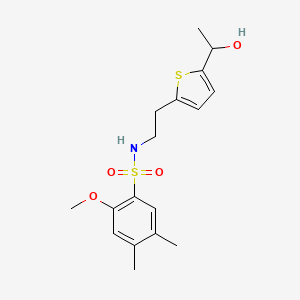
![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)
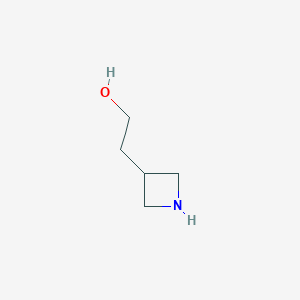
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)
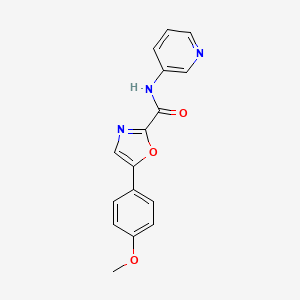
![[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2413236.png)
